molecular formula C18H17N3O3 B4087636 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B4087636
M. Wt: 323.3 g/mol
InChI Key: MHUKBXYJDIIFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as CPT, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. CPT belongs to the family of cyclopenta[c]quinoline derivatives, which have been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves the inhibition of topoisomerase I activity, which leads to the accumulation of DNA strand breaks and subsequent cell cycle arrest and apoptosis in cancer cells. 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. The anti-viral activity of 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been attributed to its ability to inhibit the replication of RNA viruses, including influenza A virus and respiratory syncytial virus.
Biochemical and Physiological Effects:
6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to exhibit a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and immune responses, and the inhibition of viral replication. 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline for lab experiments is its well-established mechanism of action and anti-cancer activity, which makes it a useful tool for studying the molecular mechanisms of cancer cell growth and proliferation. However, 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the selection of appropriate experimental conditions and controls when working with 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.

Future Directions

Several future directions for the study of 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline have been proposed, including the development of novel synthetic analogs with improved anti-cancer activity and reduced toxicity, the investigation of the potential use of 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline as a therapeutic agent for viral infections, and the exploration of the molecular mechanisms underlying the anti-inflammatory activity of 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The application of 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in combination with other chemotherapeutic agents is also an area of active research.

Scientific Research Applications

6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported the anti-cancer activity of 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to induce cell cycle arrest and apoptosis in cancer cells, and its anti-cancer activity has been attributed to its ability to inhibit topoisomerase I activity. In addition to its anti-cancer activity, 6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been reported to exhibit anti-inflammatory and anti-viral properties.

properties

IUPAC Name

6-methoxy-9-nitro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-15-6-5-14(21(22)23)16-12-3-2-4-13(12)17(20-18(15)16)11-7-9-19-10-8-11/h2-3,5-10,12-13,17,20H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUKBXYJDIIFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-9-nitro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 2
6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 3
6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 4
6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 5
6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 6
6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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